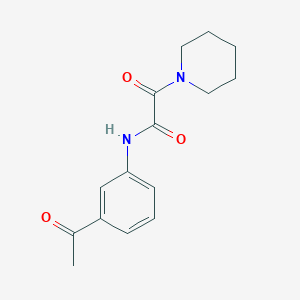

N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide involves multiple steps, starting from basic reagents to the final compound. A study by Khalid et al. (2014) details the synthesis of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involves the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles to yield N-substituted derivatives (Khalid et al., 2014). Another relevant synthesis approach was demonstrated by Gong Fenga (2007), who synthesized N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77%, starting from m-nitro acetophenone through reduction, acetylation, ethylation, and condensation (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure and crystalline properties of related compounds provide insight into their potential interactions and stability. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and performed molecular docking analysis to confirm its anticancer activity, demonstrating the importance of molecular structure in determining biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are varied, depending on the functional groups attached. The study by Ismailova et al. (2014) on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide outlines the synthesis process and highlights the compound's ability to form centrosymmetric dimers via N—H⋯N hydrogen bonds, indicating its potential for further chemical modifications and applications (Ismailova et al., 2014).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is essential for the practical application of any chemical compound. Although specific data on N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide is limited, studies on similar compounds, such as those by Fujii et al. (1977) on lactam carbonyl function in piperidines, provide a foundation for predicting the physical properties based on molecular structure and substituent effects (Fujii et al., 1977).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Processes

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a compound related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, demonstrates the chemical versatility and potential for modification of similar compounds in synthetic organic chemistry M. Guillaume et al., 2003.

Antibacterial Activity

N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. One derivative showed significant activity against various bacterial strains, highlighting the antimicrobial potential of compounds structurally related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide Kashif Iqbal et al., 2017.

Biodistribution Studies for Imaging Applications

Research on [11C]R116301, a radioligand developed for positron emission tomography (PET) imaging of central neurokinin(1) (NK1) receptors, involved compounds related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide. This study exemplifies the application of such compounds in the development of diagnostic tools for neuroscientific research M. V. D. Mey et al., 2005.

Pharmacological Effects

The pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including compounds structurally related to N-(3-acetylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, revealed their antibacterial and anti-enzymatic potential, further illustrating the broad spectrum of biological activities exhibited by such compounds K. Nafeesa et al., 2017.

Potential Therapeutic Uses

The effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide (DM-9384) on learning and memory in rats provide insight into the cognitive-enhancing potential of related compounds. Such studies contribute to our understanding of the mechanisms through which these compounds could be used to treat cognitive disorders T. Sakurai et al., 1989.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11(18)12-6-5-7-13(10-12)16-14(19)15(20)17-8-3-2-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIMRCMLXHNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-oxo-2-piperidin-1-ylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)

![cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4624263.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)

![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)

![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)

![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)